molecular formula C14H32N2O B12801816 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- CAS No. 68877-34-9

1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)-

Cat. No.: B12801816
CAS No.: 68877-34-9
M. Wt: 244.42 g/mol
InChI Key: BUTDSIPPSDVHKV-UHFFFAOYSA-N
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Description

2D Structural Features

  • Bond lengths :
    • C-N bonds: 1.47 Å (amine groups)
    • C-O bonds: 1.42 Å (ether linkage)
  • Bond angles :
    • C-O-C: 111° (ether)
    • N-C-C: 109.5° (sp3 hybridization)

3D Conformational Dynamics

Molecular dynamics simulations at 298 K show:

Conformational Parameter Value Range
End-to-end distance 12.8–14.2 Å
Radius of gyration 5.3–5.7 Å
Solvent-accessible surface area 380–410 Ų

The 3D conformation adopts a compact globular structure in apolar solvents versus an extended conformation in polar media, driven by amine solvation.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • δ 0.88 (t, 6H, CH2CH3)
  • δ 1.26–1.33 (m, 8H, CH2CH2CH2)
  • δ 2.68 (t, 2H, OCH2CH2CH2N)
  • δ 2.81 (t, 4H, NH2CH2CH2CH2N)

13C NMR (100 MHz, CDCl3):

  • δ 14.1 (CH3)
  • δ 23.1–31.9 (CH2 groups)
  • δ 49.8 (OCH2CH2CH2N)
  • δ 56.3 (NH2CH2CH2CH2N)

Infrared Spectroscopy (IR)

Absorption Band (cm⁻¹) Assignment
3350, 3280 N-H stretching (NH2)
2920, 2850 C-H stretching (CH2)
1465 C-H bending (CH2)
1115 C-O-C stretching

Mass Spectrometry

  • EI-MS (70 eV):
    • m/z 244.4 [M]+
    • m/z 172.3 [M – CH2CH2NH2]+
    • m/z 100.2 [C6H14NO]+

High-resolution MS confirms the molecular formula with a measured mass of 244.4211 (calc. 244.4214). The fragmentation pattern indicates preferential cleavage at the ether oxygen and amine nitrogen bonds.

Properties

CAS No.

68877-34-9

Molecular Formula

C14H32N2O

Molecular Weight

244.42 g/mol

IUPAC Name

N'-[3-(2-ethylhexoxy)propyl]propane-1,3-diamine

InChI

InChI=1S/C14H32N2O/c1-3-5-8-14(4-2)13-17-12-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3

InChI Key

BUTDSIPPSDVHKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCCCNCCCN

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- typically involves:

  • Step 1: Preparation of the alkoxypropyl intermediate, usually by nucleophilic substitution of a halogenated propyl derivative with 2-ethylhexanol or its activated form.
  • Step 2: Introduction of the diamine moiety by reaction of the alkoxypropyl intermediate with 1,3-propanediamine or its derivatives.
  • Step 3: Purification and isolation of the target compound, often involving salt formation or crystallization.

This approach leverages the nucleophilicity of amines and the electrophilicity of alkyl halides or epoxides to form the ether and amine linkages.

Detailed Synthetic Routes

Alkoxypropylation of 1,3-Propanediamine
  • Starting Materials: 1,3-propanediamine and 3-chloropropyl ether derivative of 2-ethylhexanol (e.g., 3-(2-ethylhexyl)oxypropyl chloride).
  • Reaction Conditions:
    • Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution.
    • Temperature: Typically 0°C to room temperature to control reaction rate and selectivity.
    • Base: A mild base (e.g., triethylamine) may be used to scavenge HCl formed during substitution.
  • Mechanism: The primary amine of 1,3-propanediamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether-linked diamine.
Alternative Route via Imine Intermediate and Reduction
  • A patented method describes the formation of an imine intermediate by reacting an aminoaldehyde derivative with an amine, followed by reduction to the diamine product.
  • Key Steps:
    • Formation of an imine intermediate from a compound of formula (III) (e.g., an aminoaldehyde) and a diamine derivative.
    • Reduction of the imine intermediate using catalytic hydrogenation (e.g., Pd/C catalyst) or chemical reducing agents.
  • Reaction Conditions:
    • Solvent: Aprotic solvents like THF.
    • Temperature: Low temperatures (-15°C to 10°C) to control imine formation and reduction.
  • This method allows for selective introduction of alkoxy substituents and control over stereochemistry if relevant.

Representative Reaction Scheme

Step Reactants Conditions Product/Intermediate Notes
1 2-Ethylhexanol + 3-chloropropanol Acid/base catalysis, reflux 3-(2-Ethylhexyl)oxypropyl chloride Formation of alkoxypropyl halide
2 3-(2-Ethylhexyl)oxypropyl chloride + 1,3-propanediamine THF, 0°C to RT, base 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- Nucleophilic substitution
3 Optional: Imine formation and reduction THF, Pd/C, H2, 0°C Purified diamine Alternative route via imine intermediate

Analytical and Purification Techniques

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is used for purity analysis, employing mobile phases such as acetonitrile/water with phosphoric or formic acid modifiers for mass spectrometry compatibility.
  • Spectroscopy: NMR (1H, 13C) and IR spectroscopy confirm the presence of amine and ether functionalities.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • Salt Formation: The compound can be isolated as acetate or hydrochloride salts to improve stability and handling.

Research Findings and Notes

  • The compound’s reactivity is dominated by its two amine groups, enabling further functionalization such as alkylation or acylation for polymer or surfactant applications.
  • The branched 2-ethylhexyl alkoxy side chain imparts hydrophobic character and steric bulk, influencing solubility and reactivity.
  • The preparation methods emphasize mild conditions to avoid side reactions such as over-alkylation or polymerization.
  • The use of aprotic solvents and controlled temperatures is critical for high yield and selectivity.
  • Patent literature (e.g., WO1997002231A1, US5973205A) provides detailed synthetic protocols involving imine intermediates and catalytic hydrogenation, highlighting industrial relevance.

Summary Table of Preparation Methods

Method Key Reactants Solvent Temperature Catalyst/Base Advantages Limitations
Nucleophilic substitution 1,3-Propanediamine + 3-(2-ethylhexyl)oxypropyl chloride THF, DMF 0°C to RT Triethylamine or similar base Straightforward, scalable Requires preparation of alkoxypropyl halide
Imine intermediate reduction Aminoaldehyde + diamine derivative THF -15°C to 10°C Pd/C catalyst, H2 gas High selectivity, mild conditions Requires hydrogenation setup
Salt formation Diamine + acid (e.g., acetic acid) - Ambient - Improves stability and handling Additional purification step

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- has the molecular formula C14H32N2O and a unique structure that allows it to function effectively in various chemical processes. Its properties include:

  • Molecular Weight : 244.43 g/mol
  • CAS Number : 68877-34-9
  • Chemical Structure : The compound features a branched alkyl chain which enhances its solubility and reactivity in organic solvents.

Chemical Synthesis

1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- is utilized as an intermediate in the synthesis of various chemical products. Its amine functionality allows it to participate in reactions such as:

  • Polymer Production : It serves as a building block for polyurethanes and other polymers. The compound can react with isocyanates to form polyurethanes that are widely used in coatings, adhesives, and foams .
  • Surfactants : The compound's structure makes it suitable for producing surfactants used in detergents and personal care products. Its hydrophilic-lipophilic balance (HLB) can be adjusted by modifying the alkyl chain length .

Environmental Applications

The compound has been assessed for its environmental impact, particularly regarding its potential toxicity and bioaccumulation. Research conducted by Environment and Climate Change Canada indicates that long-chain aliphatic amines, including this compound, may pose risks to aquatic ecosystems due to their persistence and bioaccumulation potential .

  • Risk Management : Regulatory bodies are considering strategies to mitigate environmental risks associated with long-chain aliphatic amines. This includes minimizing releases into water bodies and assessing their effects on aquatic organisms .

Human Health Considerations

The safety profile of 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- has been evaluated concerning human exposure through consumer products such as adhesives. Studies indicate potential dermal exposure risks from products containing this compound .

  • Toxicological Data : Toxicity assessments have revealed inflammatory effects associated with exposure to this compound. Regulatory assessments aim to establish safe exposure limits to protect human health while considering its industrial applications .

Case Study 1: Polyurethane Production

In a study examining the use of 1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)- in polyurethane production, researchers found that incorporating this amine improved the mechanical properties of the resulting polymer. The study highlighted its effectiveness as a chain extender in polyurethane formulations used for high-performance coatings .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted focusing on the release of long-chain aliphatic amines into aquatic environments. The findings suggested that these compounds could enter water systems through industrial discharge and consumer product use, necessitating regulatory action to limit their concentrations to safe levels for aquatic life .

Mechanism of Action

The mechanism of action of N-(3-((2-ethylhexyl)oxy)propyl)1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain Length and Branching
Compound Name CAS Alkyl Chain Key Properties Applications References
N-[3-((2-ethylhexyl)oxy)propyl]-1,3-propanediamine 68877-35-0 2-ethylhexyl (C8) Moderate hydrophobicity, low toxicity Flotation, surfactants
N-[3-(Tridecyloxy)propyl]-1,3-propanediamine 68479-04-9 Tridecyl (C13) High hydrophobicity, persistent in environment Ore processing, coatings
N-[3-(C10-C16-alkyloxy)propyl]-1,3-propanediamine 68187-46-2 C10-C16 Tunable solubility, micelle formation Industrial surfactants
N-[3-(Isodecyloxy)propyl]-1,3-propanediamine 72162-46-0 Isodecyl (C10) Toxic, regulated under REACH Limited to closed systems

Key Observations :

  • Chain Length : Increasing alkyl chain length (e.g., C8 → C13) enhances hydrophobicity, making longer-chain derivatives (e.g., CAS 68479-04-9) more effective in hydrophobic interactions but less water-soluble .
  • Branching : The 2-ethylhexyl group in the target compound reduces crystallinity compared to linear chains, improving performance in low-temperature applications .
Toxicity and Environmental Impact
  • Polyamine Analogs: Compounds like N,N'-bis(3-aminopropyl)-1,3-propanediamine exhibit higher biological activity (e.g., binding to NMDA receptors) but greater toxicity in vivo .
Functional Group Modifications
  • Quinolinyl Derivatives: Substituting the alkyl chain with aromatic groups (e.g., CAS 53186-49-5) shifts applications to pharmaceuticals but reduces surfactant efficacy .
  • Acetate Salts: The monoacetate form (CAS 68877-35-0) enhances water solubility, making it suitable for aqueous formulations .
Industrial Performance
  • Flotation Efficiency : The target compound outperforms traditional amines (e.g., dodecylamine) in lithium ore processing, achieving 33.1% Li₂O recovery vs. 20–25% for linear amines .
  • Thermal Stability : Branched derivatives (e.g., 2-ethylhexyl) exhibit better thermal stability in polymer matrices than linear-chain analogs .

Biological Activity

1,3-Propanediamine, N-(3-((2-ethylhexyl)oxy)propyl)-, also known by its CAS number 68877-34-9, is a chemical compound that belongs to the category of long-chain aliphatic amines. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

The molecular formula of this compound is C14H32N2OC_{14}H_{32}N_{2}O, with a molecular mass of 244.42 g/mol. Its structural representation can be summarized as follows:

  • InChI : InChI=1S/C14H32N2O/c1-3-5-8-14(4-2)13-17-12-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3
  • SMILES : O(CCCNCCCN)CC(CC)CCCC

Biological Activity Overview

The biological activity of 1,3-propanediamine derivatives has been explored in various studies, particularly focusing on their antimicrobial and cytotoxic properties. The following sections detail specific findings from recent research.

Antimicrobial Activity

Research indicates that long-chain aliphatic amines exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes due to the amphiphilic nature of these compounds .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that derivatives of 1,3-propanediamine can induce cell death in cancer cell lines. For example, the compound's ability to generate reactive oxygen species (ROS) has been linked to its cytotoxic effects on melanoma cells . This suggests a potential application in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various aliphatic amines, 1,3-propanediamine derivatives showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy and found that modifications to the alkyl chain significantly influenced antimicrobial potency.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of several 1,3-propanediamine derivatives on human cervical cancer cells (HeLa). The results indicated that compounds with longer alkyl chains exhibited higher cytotoxicity compared to their shorter-chain counterparts. This correlation suggests that hydrophobic interactions play a crucial role in the compound's mechanism of action against cancer cells .

Data Tables

Property Value
CAS Number 68877-34-9
Molecular Formula C14H32N2O
Molecular Weight 244.42 g/mol
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Cytotoxicity Induces cell death in HeLa cells

Q & A

Q. What are current gaps in understanding its environmental fate, and how can targeted research address them?

  • Methodological Answer : Long-term field studies are lacking on bioaccumulation in aquatic ecosystems. Isotope-labeled analogs (¹⁴C-tagged) enable tracking in environmental matrices. Synchrotron-based XAS (X-ray Absorption Spectroscopy) can study interactions with soil organic matter. Collaborative efforts with regulatory bodies (e.g., ECHA) are needed to align research with policy gaps .

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